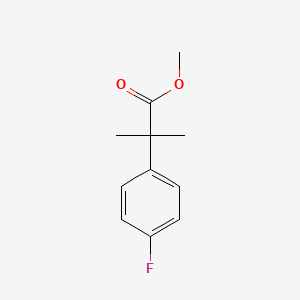

Methyl 2-(4-fluorophenyl)-2-methylpropanoate

Descripción general

Descripción

Methyl 2-(4-fluorophenyl)-2-methylpropanoate, also known as MFP, is a chemical compound that is widely used in scientific research. It is a member of the class of compounds known as esters, which are formed by the reaction of an alcohol and a carboxylic acid. MFP has a molecular formula of C12H13FO2 and a molecular weight of 208.23 g/mol.

Aplicaciones Científicas De Investigación

Dopamine Reuptake Inhibition

Methyl 2-(4-fluorophenyl)-2-methylpropanoate: has been studied for its potential as a dopamine reuptake inhibitor . This application is significant in the development of treatments for disorders such as ADHD and narcolepsy. The compound’s efficacy as a substitute for cocaine in addiction studies has also been noted, with a relative potency higher than that of methylphenidate .

Antiviral Activity

Research has indicated that derivatives of Methyl 2-(4-fluorophenyl)-2-methylpropanoate exhibit antiviral properties. These compounds have been tested against a range of RNA and DNA viruses, showing promise as potential therapeutic agents for viral infections .

Antibacterial and Antifungal Properties

The antimicrobial potential of Methyl 2-(4-fluorophenyl)-2-methylpropanoate derivatives has been explored, with some compounds demonstrating bactericidal and antifungal activities. This includes efficacy against strains like S. aureus, E. coli, P. aeruginosa, K. pneumoniae, and C. albicans, which are common pathogens responsible for various infections .

Antioxidant Capabilities

Some studies have synthesized derivatives of Methyl 2-(4-fluorophenyl)-2-methylpropanoate and evaluated them for their antioxidant activities. These compounds have shown good antioxidant properties, comparable to ascorbic acid, which is vital for protecting cells from oxidative stress .

Binding Potency Enhancement

The introduction of electron-withdrawing groups like fluorine into Methyl 2-(4-fluorophenyl)-2-methylpropanoate has been reported to increase binding potency. This enhancement is particularly relevant in the design of more potent pharmaceuticals, as it can lead to increased efficacy and specificity of drug compounds .

Potential Anti-Cocaine Medication

Due to its binding strength to the dopamine transporter and activity as a dopamine reuptake inhibitor, Methyl 2-(4-fluorophenyl)-2-methylpropanoate has been considered for its potential as an anti-cocaine medication. The compound could theoretically block some effects of cocaine, offering a less addictive alternative for treatment .

Mecanismo De Acción

Target of Action

The compound contains a fluorophenyl group, which is a common feature in many bioactive molecules. This group can interact with various biological targets, such as enzymes or receptors, depending on the specific context .

Mode of Action

The exact mode of action would depend on the specific biological target. For instance, if the target is an enzyme, the compound might inhibit the enzyme’s activity, leading to changes in a biochemical pathway .

Biochemical Pathways

Without specific information on the compound’s target, it’s challenging to determine the exact biochemical pathways it might affect. Fluorophenyl groups are often involved in pathways related to signal transduction, metabolism, and cell cycle regulation .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its chemical structure, the route of administration, and the patient’s physiological condition. Generally, compounds with fluorophenyl groups are well-absorbed and distributed throughout the body .

Result of Action

The molecular and cellular effects of the compound would depend on its specific mode of action and the biochemical pathways it affects. These effects could range from changes in cell signaling to alterations in metabolic processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit the compound’s interaction with its target .

Propiedades

IUPAC Name |

methyl 2-(4-fluorophenyl)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-11(2,10(13)14-3)8-4-6-9(12)7-5-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFPPMPHGXIVME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

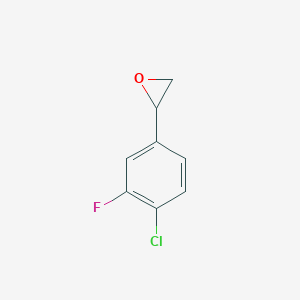

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole-4-carbaldehyde](/img/structure/B1428386.png)

![1-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1428388.png)

![3,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1428393.png)

![Methyl 2',3'-dichloro-3-methyl-5-oxo-1,2,5,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B1428404.png)